molecular formula C19H16N2O B181891 2,2-diphenyl-N-pyridin-4-ylacetamide CAS No. 73110-31-3

2,2-diphenyl-N-pyridin-4-ylacetamide

Cat. No.: B181891
CAS No.: 73110-31-3
M. Wt: 288.3 g/mol
InChI Key: XYBOUFNNHWXYDP-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-pyridin-4-ylacetamide is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73110-31-3

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2,2-diphenyl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C19H16N2O/c22-19(21-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,20,21,22)

InChI Key

XYBOUFNNHWXYDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Procedure:

  • Acyl chloride formation : 2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

  • Amide coupling : The acyl chloride is reacted with 4-aminopyridine in the presence of a base (e.g., triethylamine or pyridine) at room temperature for 12–24 hours.

Key Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)>95%
Reaction Temperature0–25°C

Advantages : High purity, scalable.
Limitations : Requires handling corrosive reagents (SOCl₂).

Catalytic Coupling Using Fe(acac)₃

A metal-catalyzed approach employs iron(III) acetylacetonate (Fe(acac)₃) to facilitate amide bond formation between 2,2-diphenylacetic acid and 4-aminopyridine.

Procedure:

  • Reagent mix : 2,2-Diphenylacetic acid (1.2 eq), 4-aminopyridine (1 eq), Fe(acac)₃ (15 mol%), and 2-butanol solvent.

  • Reaction : Heated at 98°C under air for 24 hours.

Key Data :

ParameterValueSource
Yield91%
Catalyst Loading15 mol%
Solvent2-Butanol

Advantages : Avoids toxic coupling agents; suitable for electron-deficient amines.
Limitations : Longer reaction time.

Multi-Component Reaction with Cyanoacetamides

This method utilizes 2-cyano-N-(pyridin-4-yl)acetamide as a precursor, reacting with benzylidenemalononitriles or ethyl benzylidenecyanoacetates.

Procedure:

  • Condensation : 2-Cyano-N-(pyridin-4-yl)acetamide is refluxed with ethyl benzylidenecyanoacetate in ethanol for 6–8 hours.

  • Isolation : The product is precipitated using ice-cold water and recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield62–80%
Reaction Time6–8 hours

Advantages : Produces bipyridine byproducts for further functionalization.
Limitations : Requires strict stoichiometric control.

Hydrolysis of 2,2-Diphenylacetonitrile

A two-step process involves nitrile hydrolysis followed by amidation:

Procedure:

  • Nitrile synthesis : Diphenylacetonitrile is prepared via alkylation of diphenylmethane.

  • Hydrolysis : The nitrile is hydrolyzed using sulfuric acid (H₂SO₄) to form 2,2-diphenylacetic acid, which is then coupled to 4-aminopyridine.

Key Data :

ParameterValueSource
Overall Yield65–70%
Hydrolysis Time4–6 hours

Advantages : Utilizes inexpensive nitrile precursors.
Limitations : Low efficiency in hydrolysis step.

Palladium-Catalyzed Amination

A patent-described method uses palladium catalysts to couple diphenylacetyl halides with 4-aminopyridine.

Procedure:

  • Catalytic system : Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃ base in toluene.

  • Reaction : Heated at 100°C for 12 hours.

Key Data :

ParameterValueSource
Yield74%
CatalystPd(OAc)₂/Xantphos

Advantages : High functional group tolerance.
Limitations : Costly catalysts.

Solid-Phase Synthesis Using Resins

A niche approach employs Wang resin-bound 4-aminopyridine for iterative amide formation.

Procedure:

  • Resin activation : Wang resin is functionalized with 4-aminopyridine.

  • Coupling : 2,2-Diphenylacetic acid is activated with HATU and reacted with the resin.

Key Data :

ParameterValueSource
Yield68%
Purity>90%

Advantages : Facilitates parallel synthesis.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Acyl Chloride78–85>95LowHigh
Fe(acac)₃ Catalysis91>90MediumModerate
Multi-Component62–8085–90LowModerate
Nitrile Hydrolysis65–7080–85LowHigh
Palladium Catalysis74>95HighLow
Solid-Phase68>90HighLow

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